molecular formula C17H14O3 B063700 5-Ethoxy flavone CAS No. 162787-72-6

5-Ethoxy flavone

Cat. No.: B063700
CAS No.: 162787-72-6
M. Wt: 266.29 g/mol
InChI Key: ARLSAHPUWKBRBC-UHFFFAOYSA-N
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Description

5-Ethoxy flavone is a synthetic flavonoid compound characterized by the presence of an ethoxy group at the fifth position of the flavone backbone. Flavones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural framework of this compound consists of a 2-phenylchromen-4-one skeleton, which is a common feature among flavonoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy flavone typically involves the oxidative cyclization of o-hydroxychalcones. This process can be achieved through various methods, including the use of transition metal catalysts and oxidizing agents. One common approach involves the use of bismuth chloride and ruthenium chloride as catalysts in a one-pot synthesis, which includes the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by employing microwave irradiation, ionic liquids, or photolytic annulation to enhance reaction efficiency and yield. Transition metal-free oxidants such as iodine in dimethyl sulfoxide, or sodium periodate in dimethyl sulfoxide, can also be used to facilitate the cyclodehydrogenation step .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy flavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form flavonols or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to flavanones or dihydroflavones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the flavone structure.

Common Reagents and Conditions:

Major Products:

    Oxidation: Flavonols and other oxidized flavonoid derivatives.

    Reduction: Flavanones and dihydroflavones.

    Substitution: Various substituted flavones with different functional groups.

Mechanism of Action

The mechanism of action of 5-Ethoxy flavone involves multiple molecular targets and pathways:

Comparison with Similar Compounds

    Apigenin: A naturally occurring flavone with similar antioxidant and anti-inflammatory properties.

    Chrysin: Another flavone known for its anticancer and anti-inflammatory activities.

    Luteolin: A flavone with potent antioxidant and anticancer effects.

Uniqueness of 5-Ethoxy Flavone: this compound is unique due to the presence of the ethoxy group at the fifth position, which can enhance its biological activity and solubility compared to other flavones. This structural modification can also influence its interaction with molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

5-ethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-2-19-14-9-6-10-15-17(14)13(18)11-16(20-15)12-7-4-3-5-8-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLSAHPUWKBRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440835
Record name 5-ETHOXY FLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162787-72-6
Record name 5-ETHOXY FLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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